molecular formula C27H24N2O8S B11576380 ethyl 2-[3,9-dioxo-1-(3,4,5-trimethoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3,9-dioxo-1-(3,4,5-trimethoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11576380
M. Wt: 536.6 g/mol
InChI Key: RMIJZOOCAFEUTC-UHFFFAOYSA-N
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Description

ETHYL 2-[3,9-DIOXO-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a chromeno-pyrrol core, a thiazole ring, and multiple functional groups

Preparation Methods

The synthesis of ETHYL 2-[3,9-DIOXO-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Chromeno-Pyrrol Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrrol core.

    Introduction of the Thiazole Ring: The thiazole ring is introduced through a condensation reaction involving thioamides and α-haloketones.

    Functional Group Modifications:

Industrial production methods would likely involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

ETHYL 2-[3,9-DIOXO-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 2-[3,9-DIOXO-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory agents.

    Materials Science: Its heterocyclic structure can be utilized in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of ETHYL 2-[3,9-DIOXO-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with inflammatory mediators to reduce inflammation.

Comparison with Similar Compounds

ETHYL 2-[3,9-DIOXO-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other heterocyclic compounds such as:

    Indole Derivatives: These compounds also feature a fused ring system and are known for their biological activity.

    Benzimidazole Derivatives: Similar to the thiazole ring, benzimidazole derivatives have applications in medicinal chemistry.

    Thiazole Derivatives: These compounds share the thiazole ring and are used in various chemical and biological applications.

Properties

Molecular Formula

C27H24N2O8S

Molecular Weight

536.6 g/mol

IUPAC Name

ethyl 2-[3,9-dioxo-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H24N2O8S/c1-6-36-26(32)24-13(2)28-27(38-24)29-20(14-11-17(33-3)22(35-5)18(12-14)34-4)19-21(30)15-9-7-8-10-16(15)37-23(19)25(29)31/h7-12,20H,6H2,1-5H3

InChI Key

RMIJZOOCAFEUTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C(=C5)OC)OC)OC)C

Origin of Product

United States

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